molecular formula C8H10N6O B1377672 2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one CAS No. 1448135-55-4

2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one

Cat. No. B1377672
M. Wt: 206.21 g/mol
InChI Key: VSZGMJAUEPECLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one (hereafter referred to as 2-AEP) is a synthetic compound that has been studied for its potential applications in scientific research. It is a nitrogen-containing heterocyclic compound that belongs to the family of pyridazinone derivatives. 2-AEP has been studied for its ability to act as a ligand in enzyme-mediated reactions, as well as its potential to induce biochemical and physiological effects.

Scientific Research Applications

Synthesis and Molecular Structure

  • A study focused on the synthesis and characterization of pyridazine derivatives, highlighting the structural variety achievable through different synthetic routes. These compounds were evaluated for their antimicrobial activity, indicating the importance of pyridazine cores in developing potential antimicrobial agents (El-Mariah, Hosny, & Deeb, 2006).

Antimicrobial Activity

  • Research on pyridazine derivatives has shown their effectiveness against various microorganisms, suggesting their potential use in creating new antimicrobial agents. The structural modifications of these compounds can lead to varying degrees of biological activity, emphasizing the role of chemical diversity in drug discovery (El-Mariah, Hosny, & Deeb, 2006).

Chemical Reactivity and Modifications

  • The chemical reactivity of pyridazine compounds allows for the synthesis of a wide range of derivatives with potential pharmacological applications. For example, the formation of different heterocyclic systems by reacting pyridazine derivatives with various reagents demonstrates the versatility of these compounds in organic synthesis (Svete, 2005).

properties

IUPAC Name

2-(2-aminoethyl)-6-(1,2,4-triazol-1-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O/c9-3-4-13-8(15)2-1-7(12-13)14-6-10-5-11-14/h1-2,5-6H,3-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGMJAUEPECLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1N2C=NC=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 2
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 3
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 4
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 5
Reactant of Route 5
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one
Reactant of Route 6
2-(2-aminoethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazin-3(2H)-one

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